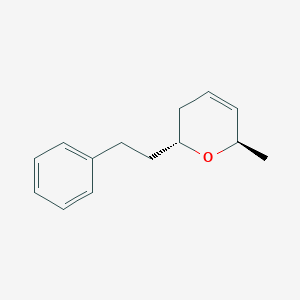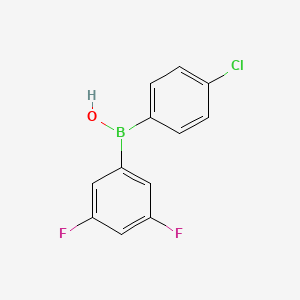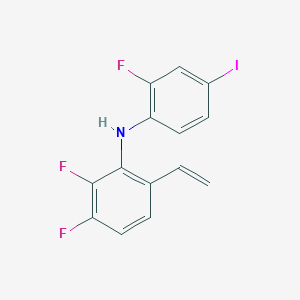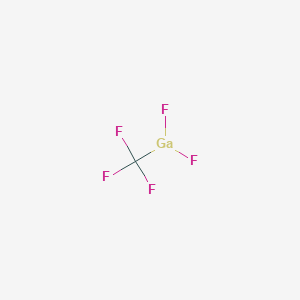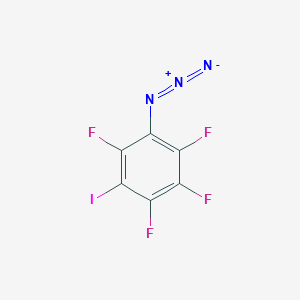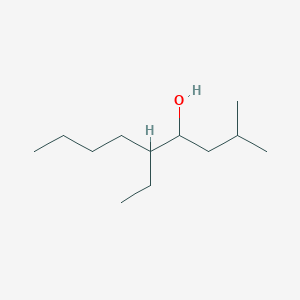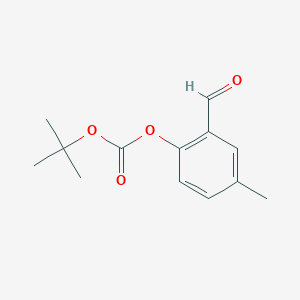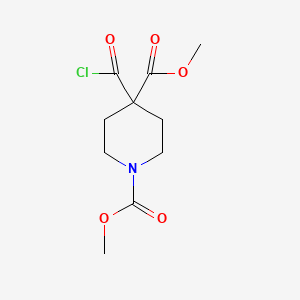
Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with chlorocarbonyl compounds. One common method is the reaction of piperidine-1,4-dicarboxylate with phosgene (carbonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Reduction Reactions: Formation of alcohol or amine derivatives.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,4-cyclohexane dicarboxylate
- Dimethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Dimethyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its chlorocarbonyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its piperidine ring structure contributes to its potential biological activities and applications in medicinal chemistry.
Properties
CAS No. |
923020-98-8 |
|---|---|
Molecular Formula |
C10H14ClNO5 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
dimethyl 4-carbonochloridoylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C10H14ClNO5/c1-16-8(14)10(7(11)13)3-5-12(6-4-10)9(15)17-2/h3-6H2,1-2H3 |
InChI Key |
JCYJJGDSXATWSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCN(CC1)C(=O)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
